2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
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Overview
Description
2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both bromophenyl and pyridinyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 3-pyridinecarboxaldehyde.
Formation of Intermediate: These starting materials undergo a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 2-(2-fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- 2-(2-methylphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
Uniqueness
2-(2-bromophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The combination of the bromophenyl and pyridinyl groups also enhances its biological activity, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
1275231-91-8 |
---|---|
Molecular Formula |
C14H9BrN2O |
Molecular Weight |
301.1 |
Purity |
90 |
Origin of Product |
United States |
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